![molecular formula C11H14FN3O4S2 B2491109 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide CAS No. 2034542-82-8](/img/structure/B2491109.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclocondensation reactions, where amino alcohols or thiosemicarbazides are cyclized using reagents like thionyl chloride in non-aqueous media (Ohkata et al., 1985). Additionally, alkylation reactions to introduce cyclopropyl groups can be facilitated through specific organometallic intermediates or direct functionalization strategies.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by their aromatic thiadiazole ring, which contributes to their stability and reactivity. X-ray crystallography studies have provided detailed insights into the geometries of these molecules, including bond lengths and angles, which are crucial for understanding their chemical behavior (Banu et al., 2014).
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition and Potential Therapeutic Applications
Sulfonamide derivatives have been extensively studied for their inhibition of carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes. The inhibition of these enzymes has therapeutic implications in conditions like glaucoma, edema, and certain types of cancer. For instance, studies have shown that sulfonamide derivatives can inhibit tumor-associated carbonic anhydrase isozymes IX and XII, suggesting potential as anticancer agents (Ilies et al., 2003).
Antimicrobial and Antiproliferative Agents
Sulfonamides have also been synthesized and evaluated for their antimicrobial and antiproliferative properties. These compounds have been tested against a variety of human cell lines, showing efficacy in inhibiting microbial growth and cell proliferation. For example, certain N-ethyl-N-methylbenzenesulfonamide derivatives exhibited potent cytotoxic activity against lung and liver carcinoma cell lines, highlighting their potential in cancer treatment (Abd El-Gilil, 2019).
Herbicidal Activities
Another area of application for sulfonamide derivatives is in agriculture, where they have been used as herbicides. The synthesis and evaluation of various sulfonamide compounds have led to the development of effective herbicidal agents, indicating their utility in managing weed growth in crops (Ren et al., 2000).
Antifungal Activities
Sulfonamide compounds have also been explored for their antifungal properties. Research into the synthesis and antifungal activity of specific sulfonamide derivatives has shown promising results, suggesting potential applications in combating fungal infections (Zhai et al., 2016).
Propriétés
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O4S2/c1-14-10-5-8(12)9(13-20(16,17)7-3-4-7)6-11(10)15(2)21(14,18)19/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPQOHYKUUFNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3CC3)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)
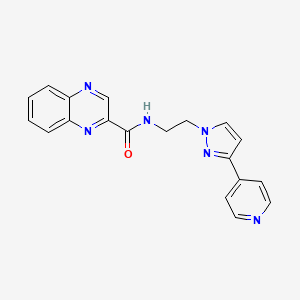

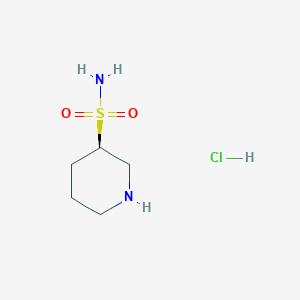
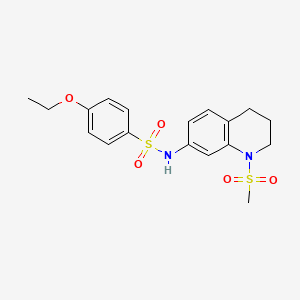
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)
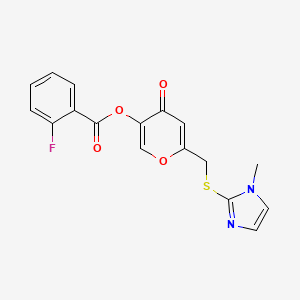

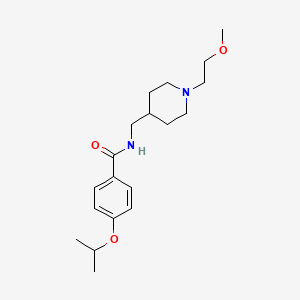
![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)
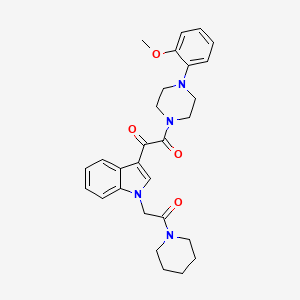
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)